molecular formula C8H7F3N2O2 B2671885 N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide CAS No. 2361657-37-4

N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide

Cat. No. B2671885
M. Wt: 220.151
InChI Key: JAALWKJYMKXTFV-UHFFFAOYSA-N
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Description

N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFP or trifluoromethylpropenamide. TFP is a highly reactive molecule that can be used for various purposes, including drug discovery, material science, and chemical biology.

Mechanism Of Action

TFP is a highly reactive molecule that can undergo various chemical reactions, including nucleophilic addition and Michael addition reactions. The exact mechanism of action of TFP in biological systems is not well understood. However, it is believed that TFP can interact with various biological molecules, including proteins and nucleic acids, to produce a range of effects.

Biochemical And Physiological Effects

TFP has been shown to have a range of biochemical and physiological effects in various studies. In one study, TFP was found to inhibit the growth of cancer cells by inducing apoptosis. TFP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TFP has been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

TFP has several advantages for lab experiments, including its high reactivity and versatility. TFP can be used as a building block for the synthesis of various compounds, making it a valuable tool for drug discovery and material science. However, TFP is highly reactive and requires careful handling to avoid unwanted reactions. Additionally, TFP can be expensive to produce, limiting its use in some experiments.

Future Directions

There are several future directions for TFP research. One possible direction is the synthesis of new TFP derivatives with improved properties. Another direction is the development of new methods for the synthesis of TFP and its derivatives. Additionally, further studies are needed to understand the mechanism of action of TFP in biological systems and to identify potential therapeutic applications.

Synthesis Methods

TFP is synthesized using a two-step process involving the reaction of 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propargylamine to produce TFP. The reaction is highly exothermic and requires careful handling.

Scientific Research Applications

TFP has been extensively used in scientific research due to its potential applications in various fields. In drug discovery, TFP has been used as a building block for the synthesis of various drugs, including antitumor agents and anti-inflammatory drugs. TFP has also been used in material science to produce new materials with unique properties.

properties

IUPAC Name

N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-6(14)12-3-5-7(8(9,10)11)15-4-13-5/h2,4H,1,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAALWKJYMKXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(OC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(Trifluoromethyl)oxazol-4-yl)methyl)acrylamide

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